Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate
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Overview
Description
Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(trifluoromethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
- 1-(4-(trifluoromethyl)benzyl)piperidin-4-one
- 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride
Uniqueness
Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the presence of both a benzyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C14H17F3N2O2 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl N-[1-(trifluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-6-12(7-9-19)18-13(20)21-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |
InChI Key |
BTMBYZIPLZMKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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